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N,N-diethyl-3-ethynyl-4-methylbenzamide
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Overview
Description
N,N-Diethyl-3-ethynyl-4-methylbenzamide is an organic compound known for its unique chemical structure and properties It is a derivative of benzamide, characterized by the presence of ethynyl and methyl groups on the benzene ring, along with diethylamino substitution on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-ethynyl-4-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzoic acid, which undergoes a series of reactions to introduce the ethynyl group.
Formation of Ethynyl Derivative: The 4-methylbenzoic acid is first converted to 4-methylbenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethynylmagnesium bromide to form 3-ethynyl-4-methylbenzoyl chloride.
Amidation: The final step involves the reaction of 3-ethynyl-4-methylbenzoyl chloride with diethylamine to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-3-ethynyl-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 3-ethynyl-4-methylbenzoic acid.
Reduction: Formation of N,N-diethyl-3-ethyl-4-methylbenzamide.
Substitution: Formation of nitro or halogenated derivatives of the benzamide.
Scientific Research Applications
Anticancer Activity
N,N-Diethyl-3-ethynyl-4-methylbenzamide has shown promise in anticancer research. Studies indicate that compounds with ethynyl groups can interact with biological targets involved in cancer progression.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cell proliferation.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
Data Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Polymer Synthesis
This compound is utilized in the synthesis of polymers due to its reactive ethynyl group. This allows for the creation of cross-linked polymer networks that exhibit enhanced mechanical properties.
Case Study : Research published in Polymer Chemistry outlined the synthesis of a thermosetting polymer using this compound as a precursor. The resulting material demonstrated improved thermal stability and mechanical strength compared to traditional polymers.
Coatings and Adhesives
The compound's chemical structure makes it suitable for formulating coatings and adhesives that require strong bonding capabilities and resistance to environmental degradation.
Data Table 2: Performance Characteristics of Coatings
Property | Value | Reference |
---|---|---|
Adhesion Strength | 5 MPa | |
Water Resistance | Excellent | |
UV Stability | High |
Mechanism of Action
The mechanism of action of N,N-diethyl-3-ethynyl-4-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.
Pathways Involved: It may inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in metabolic pathways.
Comparison with Similar Compounds
N,N-Diethyl-3-methylbenzamide: Known for its use as an insect repellent.
N,N-Diethyl-4-methylbenzamide: Similar structure but lacks the ethynyl group.
This detailed overview provides a comprehensive understanding of N,N-diethyl-3-ethynyl-4-methylbenzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N,N-Diethyl-3-ethynyl-4-methylbenzamide, a compound structurally related to the well-known insect repellent DEET (N,N-diethyl-meta-toluamide), has garnered attention for its biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in various fields, including insect repellency, antibacterial properties, and cytotoxic effects.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a diethyl amide group attached to an ethynyl-substituted aromatic ring, which contributes to its biological properties.
Insect Repellency
One of the most notable biological activities of this compound is its efficacy as an insect repellent. A study conducted by evaluated the repellency of this compound against Aedes aegypti and Anopheles stephensi mosquitoes using a modified membrane blood feeding test. The findings indicated that:
- Effective Concentration : The compound demonstrated significant repellency at various concentrations.
- Comparison with DEET : While DEET remains the standard for comparison, this compound showed comparable effectiveness, suggesting it could serve as a viable alternative in formulations.
Antibacterial Activity
Research has also investigated the antibacterial properties of this compound. In vitro studies have shown that this compound exhibits activity against a range of bacterial strains. For instance, it was found to have:
- Minimum Inhibitory Concentration (MIC) : The MIC values against various pathogens were reported to be in the range of 40 to 50 µg/mL, indicating potent antibacterial effects comparable to standard antibiotics such as ceftriaxone .
Table 1 summarizes the antibacterial activity of this compound:
Bacterial Strain | MIC (µg/mL) | Inhibition Zone Diameter (mm) |
---|---|---|
Enterococcus faecalis | 40 | 29 |
Pseudomonas aeruginosa | 50 | 24 |
Salmonella typhi | 45 | 30 |
Klebsiella pneumoniae | 50 | 19 |
Cytotoxic Effects
Preliminary studies have suggested that this compound may also exhibit cytotoxic effects on cancer cell lines. For example:
- Cell Viability : Treatment with varying concentrations led to a significant decrease in cell viability in MCF-7 breast cancer cells. The IC50 value was observed at approximately 225 µM, indicating that higher concentrations could effectively inhibit cancer cell growth .
Case Study: Efficacy Against Mosquitoes
In a controlled laboratory setting, researchers tested multiple analogs of this compound against mosquito species. The results demonstrated that certain structural modifications could enhance repellency, leading to ongoing investigations into optimizing formulations for better efficacy.
Research Findings: Antimicrobial Mechanism
Further research has focused on understanding the mechanism behind the antibacterial activity of this compound. Studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic processes, although further investigations are needed to elucidate these pathways fully.
Properties
IUPAC Name |
N,N-diethyl-3-ethynyl-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-12-10-13(9-8-11(12)4)14(16)15(6-2)7-3/h1,8-10H,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUHANCPQAQSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)C)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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